Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate is a chemical compound known for its unique structure and properties It is characterized by the presence of multiple chlorine atoms, a cyano group, and a phenoxy group attached to a benzoate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate typically involves the reaction of 2,4,5-trichloro-6-cyanobenzoic acid with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of an acid catalyst to facilitate esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes. The reaction is carried out in reactors designed to handle the specific conditions required for the synthesis, ensuring high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other groups under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents.
Oxidation Reactions: The phenoxy group can undergo oxidation to form quinones.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used for nucleophilic substitution reactions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used for oxidation reactions.
Major Products
Substitution: Products include derivatives with different substituents replacing the chlorine atoms.
Reduction: The major product is the corresponding amine derivative.
Oxidation: The major product is the quinone derivative of the phenoxy group.
Wissenschaftliche Forschungsanwendungen
Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate exerts its effects involves interactions with specific molecular targets. The cyano group and phenoxy group play crucial roles in its reactivity and interactions. The pathways involved include nucleophilic substitution and redox reactions, which are facilitated by the presence of chlorine atoms and the cyano group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 2,4,5-trichlorobenzoate
- Methyl 2,4,5-trichloro-6-cyanobenzoate
- Methyl 2,4,5-trichloro-3-phenoxybenzoate
Uniqueness
Methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both a cyano group and a phenoxy group, along with multiple chlorine atoms, makes it a versatile compound for various chemical transformations and applications.
Eigenschaften
CAS-Nummer |
42989-16-2 |
---|---|
Molekularformel |
C15H8Cl3NO3 |
Molekulargewicht |
356.6 g/mol |
IUPAC-Name |
methyl 2,4,5-trichloro-6-cyano-3-phenoxybenzoate |
InChI |
InChI=1S/C15H8Cl3NO3/c1-21-15(20)10-9(7-19)11(16)13(18)14(12(10)17)22-8-5-3-2-4-6-8/h2-6H,1H3 |
InChI-Schlüssel |
UWCORGKXLPEJDM-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=C(C(=C(C(=C1Cl)OC2=CC=CC=C2)Cl)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.